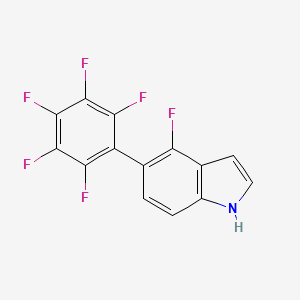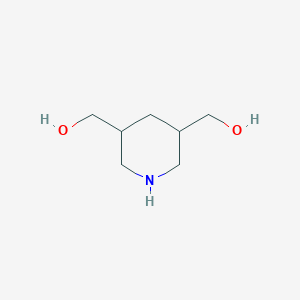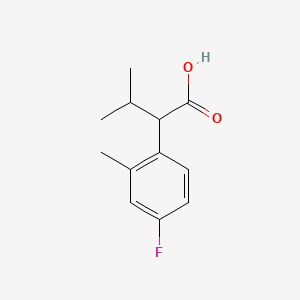
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is generally produced in specialized chemical manufacturing facilities that adhere to stringent safety and quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving molecular recognition and binding interactions.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane involves its ability to form stable complexes with metal ions and other molecules. This property makes it useful in catalysis and molecular recognition studies . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid: A linker used in antibody-drug conjugates.
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane: Used as a phase transfer catalyst.
Uniqueness
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane is unique due to its specific structure and properties, which make it particularly suitable for use as a ligand in coordination chemistry and catalysis . Its ability to form stable complexes with a variety of metal ions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C15H23NO5 |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
2-phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane |
InChI |
InChI=1S/C15H23NO5/c1-2-4-15(5-3-1)16-14-20-11-10-18-7-6-17-8-9-19-12-13-21-16/h1-5H,6-14H2 |
Clave InChI |
JTKFNGYHUQVLCZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCN(OCCOCCO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)


![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)


![1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079028.png)



![5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079038.png)

